molecular formula C8H8F3NO B13951866 4-(Methyl(trifluoromethyl)amino)phenol

4-(Methyl(trifluoromethyl)amino)phenol

Cat. No.: B13951866
M. Wt: 191.15 g/mol
InChI Key: WOZMSDVRXBWMJD-UHFFFAOYSA-N
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Description

4-(Methyl(trifluoromethyl)amino)phenol is a phenolic derivative characterized by a para-substituted amino group bearing both methyl and trifluoromethyl (-CF₃) substituents. This compound is structurally distinct due to the combination of electron-withdrawing (-CF₃) and electron-donating (methyl and amino) groups, which modulate its electronic and steric properties.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

4-[methyl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-2-4-7(13)5-3-6/h2-5,13H,1H3

InChI Key

WOZMSDVRXBWMJD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(Methyl(trifluoromethyl)amino)phenol involves the reaction of trifluoromethylsilane with benzoquinone in the presence of a catalyst. This reaction forms 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is then reduced by zinc powder to yield 4-(Methyl(trifluoromethyl)amino)phenol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl(trifluoromethyl)amino)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methyl(trifluoromethyl)amino)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-(Methyl(trifluoromethyl)amino)phenol, enabling comparisons of physicochemical properties and biological activities:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
4-(Methyl(trifluoromethyl)amino)phenol C₈H₈F₃NO 215.15 g/mol -NH(CH₃)(CF₃), -OH (para) Hypothesized insecticidal/fungicidal activity (analogous to ) N/A
4-Fluoro-3-(trifluoromethyl)phenol C₇H₄F₄O 180.10 g/mol -F (para), -CF₃ (meta), -OH (para) High lipophilicity; potential agrochemical intermediate
Compound 10 () C₁₅H₁₁F₃N₄O 320.27 g/mol -CF₃-pyridine, triazole, -OH (para) Biofilm eradication (34% yield, 98% purity)
Compound 33 () C₂₄H₂₂F₃N₅O 483.2 g/mol -CF₃-benzyl, benzimidazole, -OH (para) Antimalarial activity (38% yield, 98% purity)
4-{phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol C₁₅H₁₄F₃NO 281.27 g/mol -CF₃-ethylamine, phenyl, -OH (para) Unspecified biological activity

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The -CF₃ group significantly increases logP values (e.g., 4-Fluoro-3-(trifluoromethyl)phenol has higher lipophilicity than non-fluorinated phenols) .
  • Solubility: Phenolic -OH groups enhance aqueous solubility, but bulky -CF₃ or aromatic substituents (e.g., in Compound 33) reduce it .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, as seen in antimalarial benzimidazoles () .

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